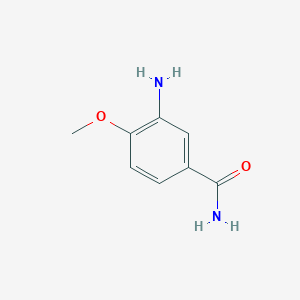

3-Amino-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-amino-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJNDAQNPWMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066206 | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17481-27-5 | |

| Record name | 3-Amino-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-4-methoxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG65786LJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methoxybenzamide (CAS 17481-27-5): A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzamide is a substituted aromatic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its molecular architecture, featuring a benzamide core functionalized with both an amino and a methoxy group, offers a unique combination of reactivity and structural properties. While historically significant in the dye industry, its potential as a scaffold for the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, established applications, and potential as a versatile building block for novel molecular discovery.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 17481-27-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale cream to cream to pale brown or pale pink powder | [2] |

| Melting Point | 154-161 °C | [2] |

| Solubility | Insoluble in water | |

| Purity (typical) | ≥97.5% | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methoxy group protons, and the amine and amide protons.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group.[1][3]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak.[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted nitrobenzene derivative. The following is a representative synthetic route based on established chemical transformations.[5][6][7]

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of a suitable methoxybenzoic acid derivative. This initial step introduces the nitro group at the desired position on the aromatic ring.

Step 2: Conversion of the carboxylic acid to a benzamide. The carboxylic acid is activated and then reacted with ammonia to form the primary amide.

Step 3: Reduction of the nitro group. The nitro group is reduced to a primary amine, yielding the final product. Common reducing agents for this transformation include catalytic hydrogenation or the use of metal catalysts with a hydrogen source like hydrazine hydrate.[8]

Caption: A general synthetic workflow for this compound.

Established Applications in the Dye and Pigment Industry

The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes and pigments.[9] The aromatic amine group can be readily diazotized and then coupled with various coupling components to produce a wide range of colors.

Diazotization and Coupling Reactions

The synthesis of azo dyes using this compound involves two main steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the azo compound.

Caption: Diazotization and coupling workflow for azo dye synthesis.

Potential as a Scaffold in Medicinal Chemistry

While direct applications of this compound as a therapeutic agent have not been extensively reported, its structure contains key pharmacophoric elements that make it an attractive starting point for medicinal chemistry campaigns. The benzamide moiety is a common feature in a wide range of biologically active molecules, including PARP inhibitors, kinase inhibitors, and various CNS-targeting agents.

The functional groups of this compound offer multiple handles for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

-

The Amino Group: Can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It is also a key functional group for diazotization, enabling further diversification.

-

The Amide Group: The N-H protons can be substituted, or the entire amide can be hydrolyzed or reduced to an amine.

-

The Aromatic Ring: Can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

Caption: Potential derivatization pathways for medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation.

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[10]

Conclusion

This compound is a chemical intermediate with well-established applications in the dye and pigment industry. Its straightforward synthesis and the presence of versatile functional groups also position it as a valuable building block for synthetic chemists in academia and the pharmaceutical industry. While not a therapeutic agent in itself, its potential as a scaffold for the creation of novel, biologically active compounds warrants further exploration. This guide has provided the core technical information necessary for researchers to understand and potentially utilize this compound in their synthetic endeavors.

References

- PubChem. This compound.

- Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka. [Link]

- NIST. This compound. NIST WebBook. [Link]

- NIST. This compound. NIST WebBook. [Link]

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Google Patents. A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

- PubChemLite. This compound (C8H10N2O2). [Link]

- InfochemsDB. This compound. [Link]

- NIST. This compound. NIST WebBook. [Link]

- Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II)

- ChemBK. This compound. [Link]

- IndiaMART. 3-Amino-4-Methoxy Benzamide, 25 kgs, Drum. [Link]

Sources

- 1. This compound | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 7. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]

- 8. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-methoxybenzamide (CAS No: 17481-27-5), a key chemical intermediate with applications in the synthesis of dyes and potentially in pharmaceutical research. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering not just a compilation of data, but also a critical analysis of available information and detailed, field-proven experimental protocols for its characterization. The guide emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for laboratory work and further research.

Introduction: Understanding the Significance of this compound

This compound is a substituted benzamide derivative whose structural motifs—an aromatic amine, a methoxy group, and a primary amide—confer upon it a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable building block in organic synthesis, most notably as a precursor in the manufacturing of azo dyes and pigments[1]. The presence of functionalities capable of hydrogen bonding and participating in aromatic interactions also suggests its potential utility as a scaffold in medicinal chemistry and drug discovery programs.

A thorough understanding of its physicochemical properties is paramount for its effective application. Properties such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa) are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence reaction kinetics, product purity, bioavailability, and formulation development. This guide provides a detailed examination of these properties, offering both reported data and the methodologies to verify and expand upon this knowledge.

Molecular Identity and Structure

A foundational aspect of understanding any chemical compound is the precise definition of its molecular structure and identity.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 17481-27-5 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)N | [2] |

| InChI Key | INCJNDAQNPWMPZ-UHFFFAOYSA-N | [2] |

| Synonyms | 3-Amino-p-anisamide, Benzamide, 3-amino-4-methoxy- | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note the discrepancy in the reported melting point, which may be attributable to differences in the purity of the samples or the analytical method employed.

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale cream to cream to pale brown or pale pink powder | [6] |

| Melting Point | 124-127 °C or 154.0-161.0 °C | [3][6] |

| Boiling Point | 318.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.236 g/cm³ (Predicted) | [3] |

| logP (XLogP3) | 0.1 (Computed) | [2] |

| Solubility | Slightly soluble in water; Soluble in hydrochloric acid. | [1] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of research and development, independent verification of key physicochemical parameters is often necessary. The following section provides detailed, step-by-step protocols for the determination of melting point, solubility, pKa, and logP.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The onset temperature of the melting endotherm provides a precise value for the melting point, and the shape of the peak can give an indication of purity.

Figure 2: Workflow for Melting Point Determination using DSC.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: Plot the heat flow (mW) as a function of temperature (°C). The melting point is determined as the onset temperature of the endothermic melting peak.

Thermodynamic Solubility Determination by the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a sufficient period to ensure that the dissolved concentration reaches its maximum, stable value. This is crucial for understanding the true solubility, which impacts dissolution rate and bioavailability.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve to determine the concentration in the sample.

pKa Determination by UV-Metric Titration

Causality: The pKa is the pH at which a compound is 50% ionized. This is a critical parameter as it governs the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. UV-metric titration is a robust method that relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Figure 3: Workflow for pKa Determination by UV-Metric Titration.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a co-solvent like methanol. Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where there is a significant change in absorbance as a function of pH. Plot the absorbance at this wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

logP Determination by HPLC

Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A reversed-phase HPLC method can be used to estimate logP by correlating the retention time of the analyte with those of a series of reference compounds with known logP values.

Protocol:

-

Standard Preparation: Prepare solutions of a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

HPLC Analysis:

-

Use a reversed-phase column (e.g., C18).

-

Employ an isocratic mobile phase of methanol and water (or buffer).

-

Inject the standards and the sample and record their retention times.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Plot log(k') versus the known logP values for the standards.

-

Determine the logP of this compound by interpolating its log(k') value onto the calibration curve.

-

Synthesis and Chemical Reactivity

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzamide.

Synthesis of 4-methoxy-3-nitrobenzamide:

A detailed protocol for the synthesis of the precursor, 4-methoxy-3-nitrobenzamide, can be adapted from the literature. For a related compound, 3-nitro-4-chlorobenzanilide, the synthesis involves reacting 3-nitro-4-chlorobenzoic acid with aniline in the presence of a coupling agent like thionyl chloride or phosphorus trichloride[7][8]. A similar approach can be envisioned for the formation of the amide from 4-methoxy-3-nitrobenzoic acid.

Reduction of 4-methoxy-3-nitrobenzamide:

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation. For a similar compound, 2-Amino-4-methoxybenzamide, the synthesis involves the hydrogenation of 4-methoxy-2-nitro-benzamide using Raney-Ni as a catalyst in ethanol at 50 psi[9].

General Reactivity:

The chemical reactivity of this compound is dictated by its functional groups. The aromatic amine is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. The benzamide moiety is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The methoxy group is generally unreactive under standard conditions.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

-

¹H NMR: Proton NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule[10].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound is available from the NIST WebBook[11].

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The mass spectrum is also available from the NIST WebBook[12][13].

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum for the related compound 3-Amino-4-methoxybenzanilide is available in the literature, which can provide an estimate of the expected absorption profile[14].

Stability and Storage

This compound is generally stable under normal laboratory conditions. However, as with many aromatic amines, it may be sensitive to light and air over extended periods. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[15].

Conclusion

This technical guide has provided a comprehensive examination of the physicochemical properties of this compound. By consolidating reported data, addressing inconsistencies, and providing detailed, validated experimental protocols, this document serves as a practical and authoritative resource for scientists and researchers. A thorough understanding and application of the principles and methodologies outlined herein will facilitate the effective and safe use of this important chemical intermediate in both synthetic and research applications.

References

- A kind of preparation method of 3-amino-4-methoxybenzanilide. (URL: )

- This compound. ChemBK. (URL: [Link])

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- This compound. PubChem. (URL: [Link])

- Log P values determined via shake flask method and subsequent AAS...

- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

- 3-Amino-4-methoxybenzanilide. PubChem. (URL: [Link])

- This compound. NIST WebBook. (URL: [Link])

- This compound. PubChem. (URL: [Link])

- This compound. NIST WebBook. (URL: [Link])

- This compound (C8H10N2O2). PubChemLite. (URL: [Link])

- This compound. NIST WebBook. (URL: [Link])

- This compound. NIST WebBook. (URL: [Link])

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. (URL: [Link])

- Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides.

- 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. PubChem. (URL: [Link])

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. (URL: [Link])

- Sluggish Amines in Microwave- Heated Aminocarbonylation Reactions under Air. AWS. (URL: [Link])

- 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823. PubChem. (URL: [Link])

Sources

- 1. This compound | 17481-27-5 [chemicalbook.com]

- 2. This compound | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(17481-27-5) 13C NMR spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

3-Amino-4-methoxybenzamide molecular structure and formula

An In-Depth Technical Guide to 3-Amino-4-methoxybenzamide: Molecular Structure, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of synthetic organic chemistry and materials science, the utility of a molecule is intrinsically linked to its structure. Substituted benzene derivatives, in particular, form the backbone of countless industrial and pharmaceutical compounds. This guide provides a detailed technical examination of this compound, a versatile chemical intermediate. Our focus is to move beyond a simple recitation of data, offering instead a causal understanding of its properties and applications, grounded in its unique molecular architecture. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, bridging theoretical chemistry with practical application.

Core Molecular Identity and Structural Elucidation

This compound is an aromatic organic compound featuring a benzene ring substituted with three functional groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a carboxamide group (-CONH₂). The specific arrangement of these groups dictates its chemical personality and reactivity.

Chemical Identification

Precise identification is critical for regulatory compliance, literature searches, and experimental reproducibility. The universally recognized identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 17481-27-5 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)N | [1] |

| InChI | InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | [1][2] |

| InChIKey | INCJNDAQNPWMPZ-UHFFFAOYSA-N | [1][2] |

| Common Synonyms | 3-Amino-p-anisamide, Benzamide, 3-amino-4-methoxy- | [1][2] |

Molecular Structure

The molecule's structure is a p-anisamide (4-methoxybenzamide) with an amino group at the 3-position. The methoxy and amino groups are ortho to each other, and the carboxamide and amino groups are meta. This substitution pattern has profound effects on the electron density of the aromatic ring and the reactivity of the functional groups.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The bulk properties and spectral fingerprints of a compound are direct consequences of its molecular structure. These data are essential for quality control, reaction monitoring, and predicting behavior in various systems.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light brown crystalline powder | [5][6] |

| Melting Point | 124-127 °C | [7] |

| Boiling Point | 318.4 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.236 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in water, soluble in hydrochloric acid | [5] |

| XLogP3 | 0.1 | [1] |

The presence of both hydrogen bond donors (amino and amide groups) and acceptors (oxygen and nitrogen atoms) contributes to its crystalline solid state and moderate melting point. The low XLogP3 value suggests a relatively hydrophilic character, consistent with its slight water solubility.

Spectroscopic Validation Workflow

Structural confirmation relies on a combination of spectroscopic methods. Each technique probes different aspects of the molecule's framework, providing a comprehensive and self-validating dataset.

Caption: Workflow for the spectroscopic confirmation of molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and the amide protons (two broad singlets). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine and amide (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide (around 1650 cm⁻¹), and C-O stretching for the methoxy group (around 1250 cm⁻¹).[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 166, confirming the molecular weight.[8] Fragmentation patterns would likely involve the loss of NH₂ (m/z 150) and the methoxy group.[9]

Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of this compound is key to leveraging it as a chemical intermediate.

General Synthesis Pathway

A common industrial preparation involves a multi-step synthesis starting from a substituted nitrobenzene. This approach leverages standard, scalable organic reactions.[5]

Caption: Simplified flowchart of a potential synthesis route.

This pathway strategically installs the desired functional groups and then performs a final reduction of the nitro group to the amine, which is a common tactic as the nitro group is a strong deactivator, directing subsequent substitutions, while the resulting amino group is a strong activator.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aromatic amine group.

-

Dye and Pigment Synthesis: The primary industrial application is as an intermediate for azo dyes and pigments.[10] The aromatic amine can be readily converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., a naphthol derivative). This is the basis for producing pigments like C.I. Pigment Red 245.[10]

-

Pharmaceutical Research: In drug discovery, this molecule serves as a versatile scaffold. Its substituted benzamide core is present in various biologically active compounds. Recent research has explored derivatives of 3-aminobenzamides as potent and selective agonists for G protein-coupled receptor 52 (GPR52), an emerging target for neuropsychiatric disorders.[11][12][13] The ability to modify the amino and amide groups allows for the systematic exploration of structure-activity relationships (SAR).

-

Fine Chemical Intermediate: Beyond specific applications, it is a valuable building block for synthesizing more complex molecules in various fields of chemical research.[6][14]

Safety, Handling, and Storage Protocol

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following guidelines are synthesized from available Safety Data Sheets (SDS).[15][16]

Hazard Identification

Based on aggregated GHS data, this compound is classified as:

-

Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][15]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Standard Laboratory Handling Protocol

This protocol must be performed within a certified chemical fume hood.

-

Engineering Controls:

-

Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[15]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Handling and Use:

-

Storage:

-

Emergency First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15]

-

Inhalation: Move person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[15]

-

Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.

-

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a compound whose significance is defined by the interplay of its three core functional groups. Its molecular formula (C₈H₁₀N₂O₂) and well-defined structure give rise to a predictable set of physicochemical and spectroscopic properties. While its primary industrial role has been as a crucial intermediate in the dye industry, its structural motifs are proving increasingly valuable in modern medicinal chemistry, particularly in the development of novel therapeutics. This guide has aimed to provide the depth and causal reasoning necessary for professionals to confidently and safely utilize this versatile chemical in their research and development endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17481-27-5).

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). N-(3-Amino-4-methoxyphenyl)-benzamide. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

- Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka.

- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.

- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- InfochemsDB. (n.d.). This compound.

- PubChem. (n.d.). This compound Spectral Information. National Center for Biotechnology Information.

- MALLAK. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1.

- ChemRxiv. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists.

- PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information.

- Cambridge Open Engage. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv.

- PubMed. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists.

- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | 17481-27-5 [chemicalbook.com]

- 6. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 7. chembk.com [chembk.com]

- 8. This compound [webbook.nist.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [dyestuffintermediates.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

Solubility Profile of 3-Amino-4-methoxybenzamide in Organic Solvents: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation viability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-4-methoxybenzamide (CAS: 17481-27-5), a key chemical intermediate. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of solubility through Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for the equilibrium shake-flask method. This guide is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound and make informed decisions in their development pipelines.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, the characterization of a compound's solubility is not merely a routine check; it is a pivotal step that influences the entire trajectory of a drug candidate.[1] Poor solubility can lead to a cascade of challenges, including low and erratic bioavailability, difficulties in formulation, and compromised in vitro test results.[2] this compound, with its specific arrangement of functional groups, presents a unique solubility profile that must be thoroughly understood for applications ranging from reaction chemistry to final formulation. This guide serves as both a theoretical primer and a practical handbook for navigating the solubility assessment of this molecule.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is fundamental to predicting its behavior in different solvent environments. The structure of this compound, featuring an aromatic ring, an amine group (-NH2), a methoxy group (-OCH3), and a primary amide group (-CONH2), dictates its polarity and potential for hydrogen bonding.

The presence of both hydrogen bond donors (the amine and amide NH2) and acceptors (the amide carbonyl oxygen, the methoxy oxygen, and the amine nitrogen) suggests a high potential for interaction with polar and hydrogen-bonding solvents.[3] The XLogP3 value, a computed measure of lipophilicity, is low (0.1-0.64), further indicating a preference for more polar environments.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17481-27-5 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][6] |

| Molecular Weight | 166.18 g/mol | [4][6] |

| Appearance | Pale cream to pale brown powder | [5] |

| Melting Point | 124-127°C or 154-161°C* | [3][5][6] |

| Boiling Point | 318.4°C (at 760 mmHg) | [3][6] |

| XLogP3 (Computed) | 0.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

*Note: A significant discrepancy exists in the reported melting point, which may be due to different crystalline forms (polymorphs) or measurement conditions. Experimental verification is recommended.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Beyond the simple mantra of "like dissolves like," a more quantitative approach is needed to predict and understand solubility. The Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[7][8] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[9][10]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[9] For a solute like this compound, solvents with significant δP and δH values are predicted to be more effective.

Known Solubility Data

As of this writing, specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published in peer-reviewed literature. However, based on its structure and data for analogous compounds, a qualitative assessment can be made.

Table 2: Qualitative and Analog-Derived Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | High polarity and H-bond accepting capacity. A related compound, m-methoxybenzamide, is soluble at ~30 mg/mL in DMSO.[11] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble to Very Soluble | High polarity. m-methoxybenzamide is soluble at ~30 mg/mL in DMF.[11] |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding. A related acetanilide is noted to be soluble in methanol.[12][13] |

| Polar Protic | Ethanol | Moderately Soluble | Lower polarity than methanol. m-methoxybenzamide has limited solubility (~1 mg/mL) in ethanol.[11] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | Mismatch in polarity and hydrogen bonding potential. |

| Chlorinated | Dichloromethane | Sparingly Soluble | Moderate polarity but lacks H-bonding capability. |

Disclaimer: The information in Table 2 is predictive and based on chemical principles and analog data. It must be confirmed by rigorous experimental measurement as described in the following section.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for solubility determination, trusted for its reliability and direct measurement of the thermodynamic solubility limit.[14][15] This protocol is adapted from established methodologies, such as the OECD Guideline 105.[16]

Causality Behind Choices:

-

Excess Solid: Using an excess of the compound ensures that the solvent becomes fully saturated, allowing for the determination of the true equilibrium solubility.[14]

-

Equilibration Time: A sufficient incubation period (e.g., 24 hours) is critical to ensure the system has reached a thermodynamic steady state. Shorter times may only yield kinetic solubility, which can be misleading.[2]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant, defined temperature is essential for reproducibility.

-

Phase Separation: Complete removal of undissolved solid is paramount to avoid artificially inflating the measured concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: a. Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high, known concentration. b. Perform serial dilutions of the stock solution with the analytical mobile phase to create a set of calibration standards (e.g., 5-6 points covering the expected concentration range).

-

Preparation of Test Samples: a. Into appropriately sized glass vials (e.g., 4 mL) with screw caps, weigh an amount of this compound that is substantially in excess of its estimated solubility. b. Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration: a. Tightly seal the vials. b. Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). c. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[2][17]

-

Phase Separation: a. After incubation, remove the vials and allow them to stand for a short period to let larger particles settle. b. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet all undissolved solid material. Alternatively, filter the suspension through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). Causality: Centrifugation is often preferred as it minimizes potential compound loss due to filter adsorption.

-

Sample Analysis: a. Carefully withdraw a precise aliquot of the clear supernatant from each vial. b. Dilute the aliquot with the analytical mobile phase to bring the concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted test samples via a validated analytical method (e.g., HPLC-UV, LC-MS).[1] The analytical method must be specific for this compound and demonstrate linearity, accuracy, and precision.

-

Data Calculation and Reporting: a. Using the calibration curve, determine the concentration of this compound in the diluted samples. b. Back-calculate the concentration in the original undiluted supernatant, accounting for the dilution factor. c. Report the average solubility and standard deviation for the triplicate samples in units of mg/mL, g/L, or mol/L.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is limited, a thorough understanding of its physicochemical properties and the application of theoretical frameworks like Hansen Solubility Parameters provide a strong basis for solvent selection. Its molecular structure strongly suggests preferential solubility in polar solvents, particularly those with hydrogen-bonding capabilities like DMSO, DMF, and methanol. For definitive, application-specific data, the rigorous application of the equilibrium shake-flask method is essential. The detailed protocol provided herein offers a robust, self-validating system for researchers to generate the high-quality solubility data required for successful process development and formulation in the pharmaceutical industry.

References

- LookChem. (n.d.). Cas 6375-47-9, 3'-Amino-4'-methoxyacetanilide.

- ChemBK. (2024). This compound - Physico-chemical Properties.

- Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17481-27-5).

- Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PubChem. (n.d.). This compound.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Park, K. (2000). Hansen Solubility Parameters. Retrieved from [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

- Cheméo. (n.d.). 2-Amino-4-acetamino anisole.

- OECD. (n.d.). Test No. 105: Water Solubility.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Autech Industry Co.,Limited. (n.d.). 3'-Amino-4'-methoxyacetanilide CAS 6375-47-9.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. enamine.net [enamine.net]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A13942.14 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. paint.org [paint.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. lookchem.com [lookchem.com]

- 13. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

3-Amino-4-methoxybenzamide melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-4-methoxybenzamide

For professionals in chemical research and pharmaceutical development, the precise characterization of a compound's physical properties is a foundational requirement for its application, formulation, and synthesis. This guide provides a comprehensive technical overview of this compound, with a specific focus on the determination and significance of its melting and boiling points.

Introduction to this compound

This compound (CAS No: 17481-27-5) is an aromatic organic compound featuring an amide, an amine, and a methoxy group attached to a benzene ring.[1][2] Its molecular structure informs its chemical behavior and physical properties, making it a valuable intermediate in various synthetic pathways, particularly in the manufacturing of dyes and pigments.[2][3] In the context of drug discovery, substituted benzamides are a well-established class of compounds with diverse pharmacological activities, making the accurate characterization of analogues like this essential for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is critical for predicting its behavior in different solvents, its reactivity, and its potential for forming crystalline solids.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 166.18 g/mol | [1][4] |

| CAS Number | 17481-27-5 | [3][4][5] |

| Appearance | Pale cream to pale brown or pale pink powder | [5] |

| Melting Point | 124-127°C; 154.0-161.0°C | [3][4][5] |

| Boiling Point | 318.4°C at 760 mmHg | [3][4] |

| Density | ~1.24 g/cm³ | [3][4] |

Note: The observed variance in melting point values is discussed in detail in the following section.

The Critical Nature of Melting Point in Compound Validation

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid phase transitions to the liquid phase.[6][7] Its determination serves two primary purposes in a research and development setting: identification and purity assessment.[7][8]

Understanding Melting Point Discrepancies

The literature and supplier specifications for this compound present a notable discrepancy in the reported melting point, with ranges cited as 124-127°C and 154-161°C.[3][4][5] As a senior scientist, this immediately signals several possibilities that must be investigated:

-

Purity Levels: The presence of even minor impurities disrupts the crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range.[7] A lower and broader range could indicate a less pure sample.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a distinct crystal lattice arrangement and, consequently, a different melting point. This is a critical consideration in drug development, as different polymorphs can have varying solubility, stability, and bioavailability.

-

Experimental Technique: Variations in the heating rate, thermometer calibration, or the subjective observation of the melting process can lead to different measured values. A rapid heating rate, for instance, can result in an artificially elevated and broad melting point reading.

Protocol for Authoritative Melting Point Determination

To resolve discrepancies and establish a reliable melting point, a meticulous and systematic approach is required. The following protocol is designed to be a self-validating system.

Objective: To accurately determine the melting point range of a this compound sample using the capillary method with a digital melting point apparatus (e.g., Mel-Temp).

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Causality: A finely powdered, dry sample ensures uniform packing and efficient heat transfer. Large crystals can pack unevenly, leading to an inaccurate and broad melting range.[7]

-

Place a small amount of the compound on a clean, dry surface. If necessary, gently grind to a fine powder.

-

Load the capillary tube by tapping its open end into the powder until a small amount of sample (1-2 mm in height) is collected in the bottom.[7] Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

-

Instrument Setup & Preliminary Determination:

-

Causality: A preliminary, rapid determination provides an approximate melting temperature, allowing the subsequent, accurate measurements to be performed more efficiently and precisely.

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15°C per minute).

-

Observe the sample and record the approximate temperature at which it melts. Let the apparatus cool significantly.

-

-

Accurate Determination:

-

Causality: A slow heating rate (1-2°C per minute) near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Prepare two more capillary tubes with the sample.

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point found in the preliminary run.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.[7]

-

The melting point is reported as the range T1-T2.

-

-

Validation and Reporting:

-

Repeat the accurate determination at least once more to ensure reproducibility. The results should be consistent.

-

Report the melting point range alongside the heating rate used for the determination.

-

The following diagram illustrates the logical workflow for this self-validating protocol.

Boiling Point: A Key Parameter for Purification and Identification

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a critical parameter for liquid compounds, often used for identification and as a gauge of purity. For high-melting solids like this compound, the boiling point (318.4°C at 760 mmHg) is typically determined under vacuum to prevent decomposition at high temperatures.[3][4]

Experimental Protocol for Boiling Point Determination (Siwoloboff Method)

For laboratory-scale determination, a micro-boiling point method is often employed.

Objective: To determine the boiling point of a small quantity of a liquid (or melted solid) using an inverted capillary technique.

Materials:

-

Sample of this compound

-

Small test tube (e.g., 75x10 mm)

-

Melting point capillary tube (sealed at one end)

-

Thermometer

-

Heating bath apparatus (e.g., Thiele tube with high-boiling mineral oil)[6]

-

Rubber band or wire to attach the test tube to the thermometer

Methodology:

-

Sample Preparation:

-

Add a small amount of the sample (enough to cover the thermometer bulb, ~0.5 mL) into the small test tube. If starting with the solid, gently heat the test tube to melt the sample.

-

Place the capillary tube, open end down, into the liquid in the test tube.

-

-

Apparatus Assembly:

-

Causality: Attaching the sample tube directly to the thermometer ensures that the temperature being measured is that of the sample and its immediate surroundings. The Thiele tube is designed to create a convection current in the heating oil, ensuring uniform temperature distribution.[6]

-

Attach the test tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb.

-

Suspend the assembly in the heating bath. The heat source should be applied to the side arm of the Thiele tube.

-

-

Measurement:

-

Causality: As the liquid is heated, the air trapped in the capillary expands and exits as bubbles. When the liquid's vapor pressure equals the atmospheric pressure (at the boiling point), the liquid itself will boil and enter the capillary, producing a rapid and continuous stream of bubbles.

-

Heat the bath gently. Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

-

When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.

-

Remove the heat source. The liquid will begin to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This occurs when the external atmospheric pressure overcomes the vapor pressure of the liquid.

-

Record this temperature. For accuracy, allow the apparatus to cool and repeat the determination.

-

The diagram below outlines the setup for this determination.

Conclusion: From Physical Constants to Practical Application

The melting and boiling points of this compound are not merely abstract figures but are essential data points that guide its synthesis, purification, and application. A sharp melting point range, determined via a careful and methodical protocol, provides strong evidence of a compound's purity. Understanding potential variations in these values, such as those arising from polymorphism, is a critical consideration for scientists in the pharmaceutical industry. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity required for advanced research and development.

References

- This compound - ChemBK. (n.d.).

- Melting point determination. (n.d.). University of Calgary.

- Determination of Melting points and Boiling points. (n.d.). University of Technology, Iraq.

- CHM145L - Exp 1 - Melting Point and Boiling Point of Organic Compounds. (n.d.). Scribd.

- Chemical Properties of this compound (CAS 17481-27-5). (n.d.). Cheméo.

- This compound. (n.d.). PubChem.

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

- Determination of melting and boiling points. (n.d.).

Sources

- 1. This compound | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17481-27-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. scribd.com [scribd.com]

A Comprehensive Spectroscopic Guide to 3-Amino-4-methoxybenzamide for Pharmaceutical and Chemical Researchers

Introduction: The Molecular Blueprint of 3-Amino-4-methoxybenzamide

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediate and final compounds is paramount. This compound (CAS RN: 17481-27-5, Molecular Formula: C₈H₁₀N₂O₂) is a key building block whose utility is defined by the specific arrangement of its functional groups: an aromatic amine, a methoxy ether, and a primary amide, all substituted on a benzene ring.[1][2] Understanding the spectral signature of this molecule is not merely an academic exercise; it is a critical quality control and research directive that ensures purity, confirms identity, and provides insights into its chemical behavior.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple presentation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind the observed spectral features and outlines the rigorous experimental protocols necessary to obtain high-fidelity data. Every piece of data presented is a self-validating testament to the molecule's structure, providing researchers and drug development professionals with a reliable spectroscopic benchmark.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

I. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a solid sample like this compound.

Sample Preparation:

-

Mass Measurement: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like benzamides.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Acquisition:

-

Instrumentation: Data acquisition is typically performed on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.[3]

-

Sample Insertion and Locking: Insert the sample into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize field uniformity across the sample, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is executed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically run to produce a spectrum with singlets for each unique carbon atom. A larger number of scans (often several hundred to thousands) and a longer relaxation delay are required due to the lower sensitivity of the ¹³C nucleus.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

II. ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy protons) |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ (Amino protons) |

| ~6.8-7.5 | Multiplet | 3H | Ar-H (Aromatic protons) |

| ~7.2-8.0 | Broad Singlet | 2H | -CONH₂ (Amide protons) |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a generalized interpretation based on typical chemical shift ranges. |

Interpretation:

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm. Its singlet nature arises from the absence of adjacent protons to couple with. This signal is a hallmark of the methoxy group.

-

Aromatic Protons (Ar-H): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a complex multiplet pattern for the three aromatic protons. Their specific chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the amide group.

-

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly variable.

-

Amide Protons (-CONH₂): The two protons of the primary amide also give rise to a broad singlet for similar reasons as the amino protons. They are often found further downfield than the amino protons due to the electron-withdrawing nature of the adjacent carbonyl group.

III. ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~55-60 | -OCH₃ |

| ~110-150 | Aromatic Carbons (6 signals) |

| ~165-170 | C=O (Amide Carbonyl) |

| Note: This is a predicted spectrum based on established chemical shift ranges.[4] The molecule has 8 unique carbon atoms, which should result in 8 distinct signals in the proton-decoupled spectrum. |

Interpretation:

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the aliphatic region, typically around 55-60 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of 110-150 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be shifted to different extents due to the electronic effects of these substituents.

-

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and will appear significantly downfield, typically in the 165-170 ppm region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

I. Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard and reliable sample preparation technique.

-

Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry, as water has strong IR absorptions that can interfere with the spectrum. This is often achieved by heating in an oven.

-

Grinding: Grind a small amount of the sample (1-2 mg) into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix with the ground sample to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press. The pressure causes the KBr to become a transparent or translucent disc, with the sample embedded within it.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

II. IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretch | Primary Amine (-NH₂) & Amide (-CONH₂) |

| 3000-2850 | C-H Stretch | Methoxy (-OCH₃) & Aromatic (Ar-H) |

| ~1650 | C=O Stretch | Amide I band |

| ~1600 | N-H Bend / C=C Stretch | Primary Amine / Aromatic Ring |

| ~1580 | N-H Bend | Amide II band |

| ~1250 | C-O Stretch | Aryl Ether |

| Note: This is a generalized interpretation. The NIST WebBook provides a reference gas-phase IR spectrum.[5] |

Interpretation:

-

N-H Stretching Region (3400-3100 cm⁻¹): This region is crucial for identifying the amine and amide groups. Primary amines and amides typically show two bands corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C-H Stretching Region (3000-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy group.

-

Carbonyl Stretching (Amide I, ~1650 cm⁻¹): A very strong and sharp absorption band around 1650 cm⁻¹ is the characteristic Amide I band, which is primarily due to the C=O stretching vibration. This is one of the most prominent peaks in the spectrum.

-

N-H Bending (Amide II, ~1580 cm⁻¹): This band, found in primary amides, arises from the in-plane bending of the N-H bonds.

-

Aromatic C=C Stretching (~1600 cm⁻¹): The benzene ring gives rise to several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretching (~1250 cm⁻¹): A strong absorption corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group) is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

I. Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This collision is energetic enough to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral fragments. This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

II. Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound provides clear evidence of its molecular weight and key structural features.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - NH₂]⁺ | Loss of the amino group radical |

| 150 | [M - NH₃]⁺• | Loss of ammonia |

| 122 | [M - CONH₂ - H]⁺ | Loss of the amide group and a hydrogen atom |

| 95 | [C₆H₅O]⁺ | Further fragmentation of the aromatic ring |

| Data sourced from PubChem and NIST.[1][6] |

Interpretation:

-